molecular formula C15H10N2O B1611404 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile CAS No. 78880-65-6

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile

Cat. No. B1611404
CAS RN: 78880-65-6
M. Wt: 234.25 g/mol
InChI Key: JUGKQCJQHACNBE-UHFFFAOYSA-N
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Description

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, also known as dibenzazepine-5-carbonitrile, is a heterocyclic compound that belongs to the class of tricyclic antidepressants. It has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia.

Scientific Research Applications

1. Structural Analysis and Crystallography

  • Research has explored the crystalline structure of compounds closely related to 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile. Studies like those by Johnston et al. (2006) and Harrison et al. (2006) have detailed the hydrogen bonding patterns and polymorphism in derivatives of this compound, contributing to a deeper understanding of its structural chemistry (Johnston et al., 2006); (Harrison et al., 2006).

2. Synthesis and Derivatives

  • Novel synthesis methods and derivatives of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile have been developed. For instance, Learmonth et al. (2001) synthesized new derivatives showing potential as anticonvulsants, indicating the versatility of this compound in medicinal chemistry (Learmonth et al., 2001).

3. Drug Metabolism and Pharmacokinetics

  • Studies like the one conducted by Marchi et al. (2005) have examined the pharmacokinetics of derivatives of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, particularly in the context of epilepsy treatment. This research contributes to understanding how such compounds are metabolized and distributed within the body (Marchi et al., 2005).

4. Chemical Reactivity and Mechanisms

  • The chemical reactivity and mechanisms of action of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile and its derivatives have been a subject of study. For example, Wiśniewska and Wrzeszcz (2015) investigated the oxidative degradation of dibenzazepine derivatives, shedding light on the chemical behavior of these compounds under different conditions (Wiśniewska & Wrzeszcz, 2015).

5. Potential Antibacterial Activity

  • Torgun et al. (2001) explored the antibacterial activity of derivatives of 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile, indicating the compound's potential in developing new antimicrobial agents (Torgun et al., 2001).

properties

IUPAC Name

5-oxo-6H-benzo[b][1]benzazepine-11-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c16-10-17-13-7-3-1-5-11(13)9-15(18)12-6-2-4-8-14(12)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGKQCJQHACNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229360
Record name 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile

CAS RN

78880-65-6
Record name 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile
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Record name 10-Oxo-10,11-dihydro-dibenzo(b,f)azepine-5-carbonitrile
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Record name 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
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Record name 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carbonitrile
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Record name 10-OXO-10,11-DIHYDRO-DIBENZO(B,F)AZEPINE-5-CARBONITRILE
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Synthesis routes and methods I

Procedure details

26.3 g (0.1 mole) of 5-cyano-10-nitro-5H-dibenz[b,f]azepine are suspended in a mixture of 265 ml of ethylene glycol monoethyl ether and 75 ml of concentrated hydrochloric acid. 40 g of iron powder are added in small portions at 40° in the course of 40 minutes and the temperature is maintained at 40° by external cooling. The mixture is stirred for a further 2 hours at room temperature, is then heated to 80°, the precipitated product dissolving again, and is filtered through a heated suction filter, which is subsequently washed with ethylene glycol monoethyl ether. The crystallisation which commences in the filtrate is completed by adding 200 ml of water. After cooling for one hour in an ice-bath, filtration is carried out followed by washing with a mixture of ethylene glycol monoethyl ether and water in a ratio of 1:1. 5-cyano-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine is obtained which is identified, by comparing the IR spectra, with material from Example 27.
Quantity
26.3 g
Type
reactant
Reaction Step One
Quantity
265 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g (85 mmols) of (I) are dissolved in 120 ml of CH2Cl2. The solution is cooled to 0° C. and added with 0.24 g of 2,2,6,6-tetramethylpiperidine nitroxide, then with 180 ml of 1.4M NaClO, adjusted to pH 8.3 with a NaHSO4 saturated solution. The mixture is left for 1 hour at 0° C., then warmed to 20° C. for 4 hours. The organic phase is separated and washed with 50 ml of water, dried with 2 g of Na2SO4 and solvent is evaporated off. The residue is taken up with 50 ml of acetone and kept at 0° C. for 2 hours. The mixture is filtered, washed with 50 ml of cold acetone, dried at 60° C. for 4 hours to obtain 17 g of 5-cyano-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (VII), m.p. 153-4° C., with 98.5% purity by HPLC (85% yield).
Name
( I )
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,2,6,6-tetramethylpiperidine nitroxide
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Reactant of Route 2
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Reactant of Route 3
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Reactant of Route 4
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Reactant of Route 5
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile
Reactant of Route 6
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile

Citations

For This Compound
1
Citations
B Schlutermann - 2001 - Google Patents
NZ336946A - Oxacarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) film-coated tablets with median particle size 2-12 um with a max residue of 40 um sieve of up to 5% - Google Patents NZ336946A - Oxacarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) film-coated tablets with median particle size 2-12 um with a max residue of 40 um sieve of up to 5% - Google Patents Oxacarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) film-coated tablets with median particle size 2-12 um with a max residue of 40 um sieve of …
Number of citations: 0 patents.google.com

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